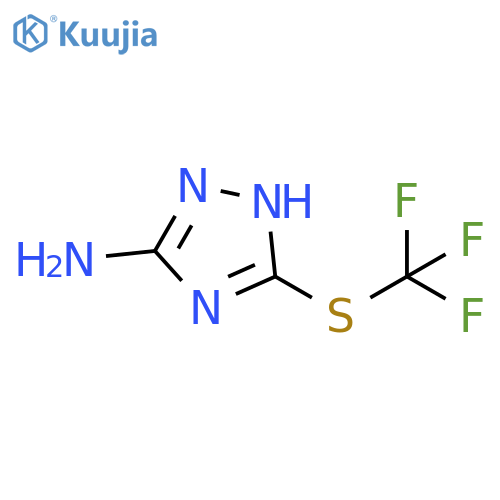

Cas no 1154963-41-3 (3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazol-3-amine, 5-[(trifluoromethyl)thio]-

- 3-[(trifluoromethyl)sulfanyl]-1h-1,2,4-triazol-5-amine

- 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine

-

- インチ: 1S/C3H3F3N4S/c4-3(5,6)11-2-8-1(7)9-10-2/h(H3,7,8,9,10)

- InChIKey: LZTIMAZQEGROEN-UHFFFAOYSA-N

- ほほえんだ: N1C(SC(F)(F)F)=NC(N)=N1

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-395851-0.1g |

3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 0.1g |

$366.0 | 2023-03-02 | |

| Enamine | EN300-395851-0.25g |

3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 0.25g |

$524.0 | 2023-03-02 | |

| Enamine | EN300-395851-0.05g |

3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 0.05g |

$245.0 | 2023-03-02 | |

| Enamine | EN300-395851-1.0g |

3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-395851-2.5g |

3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 2.5g |

$2071.0 | 2023-03-02 | |

| A2B Chem LLC | AW17221-250mg |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 250mg |

$587.00 | 2024-04-20 | |

| Aaron | AR01BJO1-2.5g |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 2.5g |

$2873.00 | 2023-12-16 | |

| Aaron | AR01BJO1-100mg |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| Aaron | AR01BJO1-250mg |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 95% | 250mg |

$746.00 | 2025-02-09 | |

| 1PlusChem | 1P01BJFP-50mg |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine |

1154963-41-3 | 93% | 50mg |

$308.00 | 2025-03-19 |

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine 関連文献

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1154963-41-3 and Product Name: 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine

The compound with the CAS number 1154963-41-3 and the product name 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the triazole class, a structural motif renowned for its broad spectrum of biological activities. The presence of a trifluoromethyl group and a thio substituent in its molecular framework endows it with unique physicochemical properties that make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

Recent studies have highlighted the importance of triazole derivatives in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity—a crucial factor in drug bioavailability. In contrast, the thio moiety introduces a polar region that can interact favorably with biological systems, potentially modulating enzyme activity or receptor binding. The combination of these features in 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine suggests a versatile pharmacophore capable of engaging multiple biological pathways.

In the realm of medicinal chemistry, the synthesis and optimization of heterocyclic compounds have been a cornerstone of innovation. The 1H-1,2,4-triazol-5-amine core structure is particularly noteworthy due to its presence in numerous bioactive molecules. Researchers have leveraged this scaffold to develop compounds with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of functional groups such as the trifluoromethyl and thio substituents further diversifies its potential applications. For instance, the electron-withdrawing nature of the trifluoromethyl group can fine-tune electronic properties, influencing both reactivity and selectivity in biological interactions.

The chemical synthesis of 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the triazole ring efficiently. The incorporation of the trifluoromethyl group often necessitates specialized reagents or conditions to achieve regioselectivity and minimize side products. Similarly, the attachment of the thio substituent demands careful consideration to prevent unwanted degradation or rearrangement.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine and biological targets. Docking studies have revealed potential binding modes with enzymes and receptors relevant to various diseases. These insights have guided medicinal chemists in designing analogs with enhanced potency and reduced toxicity. Furthermore, quantum mechanical calculations have provided detailed insights into the electronic structure and reactivity of this compound, aiding in the rational design of synthetic strategies.

The pharmacological evaluation of 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine has been conducted using both in vitro and in vivo models. Initial studies have demonstrated promising activity against certain pathogens and cancer cell lines. The compound's ability to disrupt essential biological processes while maintaining selectivity underscores its therapeutic potential. However, further research is needed to fully elucidate its mechanism of action and assess long-term safety profiles. Preclinical trials are underway to evaluate its efficacy in animal models before human clinical testing can commence.

The role of computational tools in drug discovery has been increasingly recognized as a cost-effective means to accelerate development pipelines. Machine learning algorithms have been trained on large datasets containing triazole derivatives to predict their biological activity accurately. These models can identify novel scaffolds or modifications that may enhance therapeutic efficacy without extensive experimental screening. By integrating experimental data with computational predictions, 3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine exemplifies how interdisciplinary approaches can drive innovation in pharmaceutical research.

As our understanding of disease mechanisms advances, 3-( (trifluoromethyl)thio)-1H - 1 , 2 , 4 - triazol - 5 - amine and similar compounds will play an increasingly critical role in personalized medicine strategies. The ability to tailor molecular structures for specific patient populations or disease subtypes will enhance treatment outcomes significantly. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic solutions that address unmet medical needs worldwide.

1154963-41-3 (3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine) 関連製品

- 1226433-56-2(N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide)

- 2229393-27-3(1-(5-bromopyrimidin-2-yl)-2,2-difluoroethan-1-one)

- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)

- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)

- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 85319-77-3(Benzaanthracene-11-acetic Acid)

- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)

- 1378531-80-6(DBCO-PEG5-NHS ester)

- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)